(2-Methyl-thiophen-3-yl)-acetic acid
Overview
Description
“(2-Methyl-thiophen-3-yl)-acetic acid” is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. It is functionally related to acetic acid . The molecular formula is C7H8O2S and the molecular weight is 156.2 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives, is a typical method . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
The molecular structure of “(2-Methyl-thiophen-3-yl)-acetic acid” is characterized by a thiophene ring, which is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including “(2-Methyl-thiophen-3-yl)-acetic acid”, can undergo various chemical reactions. These include electrophilic, nucleophilic, and radical substitutions . The electrophilic reactions of thiophene are well-known and can be predicted based on the reagents and reaction conditions .Scientific Research Applications
References:
- Sigma-Aldrich: Thiophene-2-boronic acid pinacol ester
- Zhang, Y., & Wang, J. (2013). Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes. Synthetic Communications, 43(5), 681-688. DOI: 10.1080/00397911.2012.707926
- ChemicalBook: 1,2-Bis(5-chloro-2-methylthiophen-3-yl)cyclopent-1-ene
Mechanism of Action
Target of Action
(2-Methyl-thiophen-3-yl)-acetic acid, also known as 2-Methylthiophene-3-acetic acid, is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory , and they have been used in the synthesis of antidepressant molecules . .
Mode of Action
It’s known that thiophene derivatives can interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox), which play crucial roles in inflammatory responses .
Biochemical Pathways
Given the known anti-inflammatory properties of thiophene derivatives , it can be speculated that this compound may influence the COX and LOX pathways, which are involved in the inflammatory response.
Result of Action
Given the known anti-inflammatory properties of thiophene derivatives , it can be speculated that this compound may help to reduce inflammation.
Action Environment
It’s known that the nature of the sulfur reagent can make an essential impact on reaction selectivity .
Safety and Hazards
While the specific safety and hazards of “(2-Methyl-thiophen-3-yl)-acetic acid” are not detailed in the search results, it is generally recommended to keep such chemicals away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing gloves, protective clothing, and eye and face protection are also advised .
Future Directions
Thiophene derivatives, including “(2-Methyl-thiophen-3-yl)-acetic acid”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They are utilized in industrial chemistry and material science, and play a prominent role in the advancement of organic semiconductors . Future research may continue to explore the synthesis, properties, and applications of these compounds .
properties
IUPAC Name |
2-(2-methylthiophen-3-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-6(2-3-10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWMZUZOBOPULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304956 | |
Record name | 2-Methyl-3-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-thiophen-3-yl)-acetic acid | |
CAS RN |
30012-01-2 | |
Record name | 2-Methyl-3-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30012-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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